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Compound of Interest

Compound Name:
2-(2-oxo-2,3-dihydro-1H-indol-1-

yl)acetic acid

CAS No.: 40380-68-5

Cat. No.: B2483694

Get Quote

Executive Summary & Application Scope
1-Carboxymethyl-2-oxindole (CAS: 32019-26-4), also known as (2-oxo-2,3-dihydro-1H-indol-1-

yl)acetic acid, is a critical pharmacophore in the synthesis of non-steroidal anti-inflammatory

drugs (NSAIDs), specifically Tenidap, and various kinase inhibitors.

While laboratory-scale synthesis often relies on sodium hydride (NaH) in dimethylformamide

(DMF), this route is inherently non-scalable due to hydrogen gas evolution, thermal runaway

risks, and difficult workups. This application note details the transition from a medicinal

chemistry route to a robust, kilogram-scale process utilizing Phase Transfer Catalysis (PTC)

and aqueous-organic biphasic systems. This approach minimizes hazard profiles and

maximizes atom economy.

Strategic Route Analysis
The Selectivity Challenge (N- vs. C-Alkylation)
The core challenge in scaling this reaction is the ambident nucleophilicity of the oxindole anion.
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N1-Position (Amide): pKa ~18.5. Kinetic product.

C3-Position (Benzylic): pKa ~18.2. Thermodynamic product.

In polar aprotic solvents (DMF/DMSO), C-alkylation competes significantly. However, under

Phase Transfer Catalysis (PTC) in non-polar solvents (Toluene), the "hard" nature of the N-

anion is better solvated by the quaternary ammonium catalyst, significantly favoring N-

alkylation.

Route Comparison
Feature

Route A: MedChem
Standard

Route B: Scalable PTC
Process (Recommended)

Reagents
NaH (60%), Ethyl

bromoacetate

NaOH/KOH (beads/flakes),

Chloroacetic acid

Solvent DMF or THF (Anhydrous) Toluene / Water (Biphasic)

Catalyst None TEBA or TBAB (1-5 mol%)

Hazards gas evolution, pyrophoric solid Mild exotherm, corrosive base

Workup
Aqueous quench, multiple

extractions

Phase separation, acid

precipitation

Cost
High (Reagents + Waste

disposal)
Low (Commodity chemicals)

Visualizing the Synthetic Strategy
The following diagram illustrates the mechanistic pathway and the critical decision points for

scale-up.
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Figure 1: Mechanistic flow favoring N-alkylation via Phase Transfer Catalysis.

Detailed Protocol: Kilogram-Scale Synthesis
Materials & Equipment

Reactor: 20L Glass-Lined Reactor (GLR) with overhead stirring and reflux condenser.

Reagents:

2-Oxindole (Purity >98%)[1]

Chloroacetic acid (MCA)

Potassium Hydroxide (KOH) flakes (85%+)

Toluene (Industrial Grade)

Tetrabutylammonium bromide (TBAB) or TEBA

Hydrochloric Acid (37%)

Step-by-Step Methodology
Step 1: Reagent Charging & Deprotonation

Charge Toluene (10 Vol) and 2-Oxindole (1.0 eq) into the reactor.
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Add TBAB (0.05 eq) as the phase transfer catalyst.

Initiate stirring (150-200 RPM).

Critical Step: Add KOH (2.5 eq).

Note: Use 2.5 equivalents because 1 eq neutralizes the chloroacetic acid, and >1 eq is

required to deprotonate the oxindole.

Observation: The slurry may darken slightly; this is normal.

Step 2: Alkylation Reaction[2]
Heat the mixture to 50°C.

Prepare a solution of Chloroacetic acid (1.2 eq) in a minimal amount of water or toluene (if

soluble) or add as a solid in portions.

Process Safety: Add MCA slowly over 30-60 minutes. The reaction is exothermic. Maintain

internal temperature

.

After addition, ramp temperature to Reflux (approx. 110°C) (if using pure Toluene) or 90°C (if

Toluene/Water mix).

Hold at reflux for 4–6 hours.

IPC (In-Process Control): Monitor by HPLC. Target <1.0% unreacted oxindole.

Step 3: Workup & Isolation
Cool reaction mass to 25°C.

Add Water (5 Vol) to dissolve inorganic salts (KCl/NaCl).

Agitate for 15 minutes, then settle.

Phase Separation:
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The product (as the potassium salt) resides in the Aqueous Layer.

The Toluene layer contains impurities and unreacted neutrals.

Action: Separate the layers. Keep the Aqueous layer. Back-wash the Toluene layer with

water (1 Vol) and combine aqueous fractions.

Acidification:

Cool the combined aqueous layer to 0–5°C.

Slowly add conc. HCl until pH reaches 1–2.

Observation: The product will precipitate as a white to off-white solid.

Filtration: Filter the slurry using a centrifuge or Nutsche filter.

Washing: Wash the wet cake with cold Water (3 x 2 Vol) to remove residual salts and acidity.

Step 4: Drying[3]
Dry in a vacuum oven at 55°C for 12 hours.

Yield Expectation: 85–92% molar yield.

Purity: >98.5% (HPLC).

Process Engineering & Safety Control
Thermal Hazards
The alkylation of oxindole with chloroacetic acid in the presence of base is exothermic.

Engineering Control: Use a dosing pump for Chloroacetic acid addition. Ensure the reactor

jacket cooling loop is active during addition.

Runaway Prevention: Do not add all reagents at once. If temperature spikes >10°C above

setpoint, stop addition immediately.
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Impurity Profile Management
Impurity Origin Remediation

Unreacted Oxindole Incomplete reaction
Ensure sufficient reflux time;

check base stoichiometry.

C-Alkylated Isomer Thermodynamic control
Avoid polar aprotic solvents

(DMF). Stick to Toluene/PTC.

O-Alkylated Isomer Kinetic control (rare)
Usually hydrolyzes back to

oxindole under acidic workup.

Inorganic Salts Byproduct (KCl)
Thorough water washing of the

filter cake.

Process Flow Diagram (PFD)
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Figure 2: Process Flow Diagram for the isolation of 1-carboxymethyl-2-oxindole.
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Quality Control Specifications
For pharmaceutical intermediate use, the following specifications are recommended:

Appearance: White to off-white crystalline powder.

Assay (HPLC):

.

Loss on Drying (LOD):

.

Residue on Ignition:

(Controls residual inorganic salts).

Heavy Metals:

ppm.

1H NMR (DMSO-d6): Consistent with structure (Singlet at

4.6 ppm for

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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